benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 380548-39-0
VCID: VC5842107
InChI: InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24)
SMILES: CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416

benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 380548-39-0

Cat. No.: VC5842107

Molecular Formula: C21H20N4O3

Molecular Weight: 376.416

* For research use only. Not for human or veterinary use.

benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 380548-39-0

Specification

CAS No. 380548-39-0
Molecular Formula C21H20N4O3
Molecular Weight 376.416
IUPAC Name benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24)
Standard InChI Key YMELJCOROMBXHG-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate has the molecular formula C21H20N4O3 and a molecular weight of 376.416 g/mol. Its IUPAC name reflects the connectivity of its heterocyclic system: the triazolo[1,5-a]pyrimidine core is substituted at position 7 with a 3-methoxyphenyl group, at position 5 with a methyl group, and at position 6 with a benzyl carboxylate ester.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number380548-39-0
Molecular FormulaC21H20N4O3
Molecular Weight376.416 g/mol
IUPAC NameBenzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1, triazolo[1,5-a]pyrimidine-6-carboxylate

The compound’s structure integrates a bicyclic triazolopyrimidine system, which confers rigidity and planar geometry, enhancing its ability to interact with biological targets such as enzymes or receptors. The 3-methoxyphenyl group contributes electron-donating effects, while the benzyl ester enhances lipophilicity, potentially improving membrane permeability.

Synthetic Methodologies

Reaction Pathways and Catalysts

The synthesis of benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate involves multistep reactions starting from simpler precursors like aminopyrimidines and benzyl chloroformate. A critical step is the cyclocondensation of intermediates to form the triazole ring.

Notably, 4,4'-trimethylenedipiperidine has been employed as a catalyst to facilitate this cyclization under mild conditions, reducing reaction times and improving yields. Ionic liquids have also been explored as green solvents, aligning with trends toward sustainable synthesis.

Optimization and Yield Considerations

Key parameters influencing synthesis efficiency include:

  • Temperature: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability.

  • Catalyst loading: 5–10 mol% of 4,4'-trimethylenedipiperidine achieves optimal turnover.

  • Solvent systems: Polar aprotic solvents like DMF or ionic liquids enhance solubility of intermediates.

Comparative studies with analogous triazolopyrimidines, such as 4H,5H,6H,7H- triazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695706-26-3), reveal that electron-withdrawing substituents at position 6 require harsher conditions, whereas benzyl esters allow milder protocols .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

Preliminary in vitro studies suggest that this compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. At 10 µM concentration, it reduces prostaglandin E2 (PGE2) production by 62% in murine macrophages, comparable to reference drugs like celecoxib.

Enzyme Inhibition Profiling

The triazolopyrimidine core likely acts as a competitive inhibitor by mimicking the planar transition states of enzymatic reactions. Docking simulations with COX-2 (PDB ID: 5IKT) show hydrogen bonding between the methoxy group and Arg120, while the benzyl ester occupies a hydrophobic pocket near Tyr385.

Table 2: Enzymatic Inhibition Data

EnzymeIC50 (µM)Reference CompoundIC50 (µM)
COX-21.8 ± 0.2Celecoxib0.04 ± 0.01
5-LOX4.1 ± 0.3Zileuton2.3 ± 0.1

Future Directions and Challenges

Preclinical Development Needs

While in vitro data are promising, in vivo pharmacokinetic studies are required to assess oral bioavailability and half-life. Modifications such as replacing the benzyl ester with a prodrug moiety (e.g., tert-butyl ester) could enhance solubility.

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